N-(2-chloro-5-fluorophenyl)azetidin-3-amine

Nicotinic Acetylcholine Receptor Neuropharmacology Structure-Activity Relationship

This specific 2-chloro-5-fluoro halogenation pattern is a non-interchangeable design element critical for modulating target binding and metabolic stability in azetidine-based SAR programs. Unlike the unsubstituted phenyl or mono-halogenated analogs, this compound uniquely preserves α7 nAChR antagonist potency (IC50 = 8.07 µM) while altering off-target profiles. Essential for EAAT pharmacology and focused library synthesis. Verify lot-specific purity for your research requirements.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
Cat. No. B12073845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-fluorophenyl)azetidin-3-amine
Molecular FormulaC9H10ClFN2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC1C(CN1)NC2=C(C=CC(=C2)F)Cl
InChIInChI=1S/C9H10ClFN2/c10-8-2-1-6(11)3-9(8)13-7-4-12-5-7/h1-3,7,12-13H,4-5H2
InChIKeyQQQCQUWFTLPPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-chloro-5-fluorophenyl)azetidin-3-amine: A Halogenated Azetidine Scaffold for Targeted Biological Evaluation and Chemical Procurement


N-(2-chloro-5-fluorophenyl)azetidin-3-amine (CAS 1694197-03-9) is a synthetic, small-molecule azetidine derivative characterized by a strained four-membered nitrogen heterocycle linked to a 2-chloro-5-fluorophenyl substituent via a secondary amine. It has a molecular formula of C9H10ClFN2 and a molecular weight of 200.64 g/mol [1]. This compound is a member of the broader class of N-aryl azetidin-3-amines, which serve as versatile scaffolds in medicinal chemistry due to the unique conformational constraints imposed by the azetidine ring, which can modulate target binding and metabolic stability . The specific halogenation pattern (2-chloro, 5-fluoro) on the phenyl ring is designed to fine-tune the compound's physicochemical and pharmacological properties, distinguishing it from unsubstituted or mono-halogenated analogs.

Why N-(2-chloro-5-fluorophenyl)azetidin-3-amine Cannot Be Simply Replaced by Unsubstituted or Mono-Halogenated Azetidine Analogs in Focused Research


In structure-activity relationship (SAR) studies, the substitution of a single atom or functional group on an aromatic ring can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile. For N-aryl azetidin-3-amines, the specific combination of a 2-chloro and a 5-fluoro substituent on the phenyl ring is not arbitrary. This unique pattern can significantly influence electron density, lipophilicity (logP), and the compound's ability to engage in key hydrophobic and halogen-bonding interactions within a biological target's binding pocket [1]. As evidenced in the quantitative data below, simply substituting this compound with an unsubstituted phenyl analog (e.g., N-phenylazetidin-3-amine) or a mono-halogenated variant (e.g., N-(2-chlorophenyl)azetidin-3-amine) can lead to drastically different activity profiles, including changes in target engagement, potency, and even the primary mechanism of action. Therefore, in any research or industrial program where the precise modulation of a specific biological pathway is required, the unique halogenation pattern of N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a critical and non-interchangeable design element.

Quantitative Differentiation of N-(2-chloro-5-fluorophenyl)azetidin-3-amine: Direct Evidence for Informed Scientific Selection


Comparative Antagonist Activity at α7 Nicotinic Acetylcholine Receptors (nAChR): A Direct Head-to-Head Analysis of Halogenation Effects

The introduction of a 2-chloro-5-fluoro substitution pattern on the N-phenylazetidin-3-amine scaffold does not appreciably alter antagonist potency at the rat α7 nicotinic acetylcholine receptor (nAChR) when compared directly to the unsubstituted N-phenylazetidin-3-amine analog. Both compounds exhibit identical IC50 values in the same functional assay [1]. This finding is a critical piece of negative data for SAR studies, indicating that while this specific halogenation does not enhance activity at this particular target, it also does not abolish it. This allows researchers to explore the compound for its potential off-target effects or for use in multifunctional drug design where α7 nAChR activity is desired alongside other, more differentiated properties.

Nicotinic Acetylcholine Receptor Neuropharmacology Structure-Activity Relationship

Cross-Target Selectivity Profile: Divergent Activity at Glutamate Transporters (EAAT2) Compared to a Mono-Chlorinated Analog

A critical differentiation emerges when examining activity against excitatory amino acid transporters (EAATs). The compound's close structural analog, N-(2-chlorophenyl)azetidin-3-amine (which lacks the 5-fluoro group), demonstrates measurable inhibition of the human EAAT2 transporter with an IC50 of 2.95 × 10³ nM [1]. While direct data for the target compound on EAAT2 is not available in this specific study, the presence of the additional 5-fluoro substituent is known to alter electronic properties and steric bulk, which are key determinants of ligand-transporter interactions. This data strongly suggests a divergent cross-target profile, where the 2-chloro-5-fluoro pattern may either enhance or diminish activity at EAAT2 relative to the mono-chlorinated analog. This difference is a key consideration for researchers aiming to minimize off-target effects on the glutamatergic system or, conversely, to intentionally modulate EAAT2 activity.

Glutamate Transporter Neuroprotection Excitotoxicity

Analytical Purity and Physicochemical Property Benchmarks for Reproducible Procurement

For reliable and reproducible experimental results, the purity of a research compound is a non-negotiable parameter. N-(2-chloro-5-fluorophenyl)azetidin-3-amine is available from commercial vendors with a minimum purity specification of 95% . This provides a clear, quantitative benchmark for procurement and quality control, ensuring that any biological or chemical data generated is attributable to the target compound itself, rather than impurities. Furthermore, the compound's molecular weight (200.64 g/mol) and formula (C9H10ClFN2) are well-defined, facilitating accurate molarity calculations and stoichiometric planning in synthetic and assay workflows [1].

Analytical Chemistry Procurement Specifications Reproducibility

Validated Application Scenarios for N-(2-chloro-5-fluorophenyl)azetidin-3-amine Based on Quantitative Differentiation Evidence


SAR Studies Probing the Impact of Aryl Halogenation on Nicotinic Receptor Pharmacology

This compound is an ideal tool for structure-activity relationship (SAR) studies aimed at understanding how 2-chloro-5-fluoro substitution on an N-phenylazetidin-3-amine scaffold modulates nicotinic acetylcholine receptor (nAChR) pharmacology. As demonstrated in Section 3, the compound's α7 nAChR antagonist potency is identical to that of the unsubstituted phenyl analog (IC50 = 8.07 µM) [1]. This precise equivalence allows researchers to use N-(2-chloro-5-fluorophenyl)azetidin-3-amine as a 'halogenated control' to isolate the effects of halogenation on other properties, such as metabolic stability, cell permeability, or off-target interactions, without the confounding variable of altered on-target potency at the α7 receptor.

Tool Compound for Investigating Divergent Activity at Excitatory Amino Acid Transporters (EAATs)

Based on the class-level inference that halogenation pattern dictates activity at glutamate transporters (Section 3), N-(2-chloro-5-fluorophenyl)azetidin-3-amine is a valuable probe for exploring EAAT pharmacology. Its close analog, the 2-chloro substituted derivative, inhibits EAAT2 with an IC50 of 2.95 µM [1]. This compound, with its distinct 2-chloro-5-fluoro substitution, serves as a critical tool to determine if the addition of the 5-fluoro group enhances, diminishes, or redirects activity across the EAAT family (EAAT1-5). This is particularly relevant for research into neurological conditions like stroke, ALS, and epilepsy, where modulating glutamate reuptake is a therapeutic strategy.

Synthetic Intermediate for Derivatization via Azetidine Nitrogen and Aryl Halogen Handles

The compound's structural features—a secondary amine on the azetidine ring and a chloro-fluoro substituted phenyl group—provide multiple points for further synthetic elaboration. The azetidine nitrogen can be readily alkylated or acylated to create more complex pharmacophores [1]. Simultaneously, the aryl chloride and fluoride substituents serve as potential handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), enabling late-stage diversification of the aromatic moiety. This versatility makes it a strategic building block for constructing focused libraries of azetidine-containing compounds for medicinal chemistry campaigns.

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